molecular formula C8H17NOS B13013264 N-(4-Methoxybutyl)thietan-3-amine

N-(4-Methoxybutyl)thietan-3-amine

Cat. No.: B13013264
M. Wt: 175.29 g/mol
InChI Key: BHRWNSGPJBBMMF-UHFFFAOYSA-N
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Description

N-(4-Methoxybutyl)thietan-3-amine is a chemical compound with the CAS Number 1849208-19-0 and the molecular formula C8H17NOS, corresponding to a molecular weight of 175.29 g/mol . Its structure features a thietane (a four-membered saturated ring containing sulfur) linked to a 4-methoxybutyl chain via a nitrogen atom . This compound is intended for research and development purposes exclusively and is not approved for human or veterinary diagnostic or therapeutic applications . While specific biological data for this exact molecule is not publicly available, the thietane moiety is an increasingly exploited scaffold in medicinal chemistry. Thietane derivatives, including thietane dioxides, are recognized as small, polar motifs that can significantly influence a compound's biological activity and physicochemical properties . Compounds containing these four-membered heterocycles have been investigated for potential applications in pharmaceutical and agrochemical research . Researchers may find this compound valuable as a building block for constructing more complex molecules or for exploring the structure-activity relationships of novel compounds featuring the thietane ring system. The product is supplied with cold-chain transportation to ensure stability . For comprehensive safety and handling information, please consult the Material Safety Data Sheet (MSDS) provided with the product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

N-(4-methoxybutyl)thietan-3-amine

InChI

InChI=1S/C8H17NOS/c1-10-5-3-2-4-9-8-6-11-7-8/h8-9H,2-7H2,1H3

InChI Key

BHRWNSGPJBBMMF-UHFFFAOYSA-N

Canonical SMILES

COCCCCNC1CSC1

Origin of Product

United States

Synthetic Methodologies for N 4 Methoxybutyl Thietan 3 Amine and Its Derivatives

Foundational Approaches to the 3-Aminothietane Core

The 3-aminothietane moiety is a critical building block. Its synthesis has been approached through various strategies, including ring expansion, direct cyclization, and functional group interconversion on a pre-existing thietane (B1214591) ring.

Ring Expansion Strategies (e.g., from 1,3-azathietane precursors)

A novel and efficient method for creating the 3-aminothietane structure involves the ring expansion of 1,3-azathietane precursors. researchgate.net This approach offers high yields under mild reaction conditions. researchgate.net The process involves the rearrangement of the four-membered ring containing one nitrogen and one sulfur atom, leading to the desired thietane ring with an amino group at the 3-position. researchgate.net This synthetic route is valued for its convenience in accessing the core heterocyclic compound, which is a versatile intermediate for producing various biologically active molecules. researchgate.net

Direct Cyclization Methods (e.g., one-pot syntheses involving allyl thiol and cyanamide)

Direct cyclization represents a straightforward pathway to the 3-aminothietane core. One notable example is the one-pot synthesis from allyl thiol and cyanamide. researchgate.net This method is advantageous for its operational simplicity and mild reaction conditions, providing an efficient route to the target molecule. researchgate.net Such one-pot procedures are highly sought after in chemical synthesis as they reduce the need for isolating intermediates, thereby saving time and resources. researchgate.net

Nucleophilic Substitution on Activated Thietane Intermediates

This strategy involves the formation of the thietane ring first, followed by the introduction of the amino group at the 3-position via nucleophilic substitution. This requires activating the 3-position with a good leaving group.

Thietan-3-ol (B1346918) is a key intermediate that can be synthesized from thietan-3-one (B1315229). For instance, the Grignard reaction of thietan-3-one with aryl magnesium bromides can produce various 3-aryl-thietan-3-ol derivatives. nih.gov Although not directly leading to 3-aminothietane, thietan-3-ol can be converted into a substrate suitable for nucleophilic substitution. The hydroxyl group itself is a poor leaving group and must be activated, typically by converting it into a sulfonate ester like a mesylate or tosylate.

Table 1: Synthesis of Thietan-3-ol Derivatives

Reactant 1 Reactant 2 Product Yield
Thietan-3-one 4-Methoxyphenyl magnesium bromide 3-(4-Methoxyphenyl)thietan-3-ol Not specified
Thietan-3-one 4-Chlorophenyl magnesium bromide 3-(4-Chlorophenyl)thietan-3-ol Not specified
Thietan-3-one iPrMgCl·LiCl / 4-iodobenzotrifluoride 3-(4-(Trifluoromethyl)phenyl)thietan-3-ol 68%

Data sourced from a study on the synthesis of 3,3-disubstituted thietane dioxides. nih.gov

The displacement of a good leaving group, such as a halide or a sulfonate, from the 3-position of a thietane ring by an amine nucleophile is a common and effective method for synthesizing 3-aminothietane derivatives. researchgate.net Sulfonate esters (e.g., mesylates, tosylates, triflates) are particularly effective leaving groups due to their high reactivity. nih.govucl.ac.uk The general order of reactivity for leaving groups is estimated as benzoates < halides < sulfonates < perfluoroalkane sulfonates. nih.gov

The process typically involves reacting a thietane derivative bearing the leaving group with an amine, resulting in the formation of the C-N bond and yielding the 3-aminothietane product. researchgate.net This intramolecular nucleophilic displacement is also a key step in forming the thietane ring itself from 1,3-dihaloalkanes or 3-haloalkyl sulfonates, where a sulfur nucleophile displaces a leaving group. nih.gov For example, methyl α-D-glucopyranoside can be converted into a thietane-fused derivative through steps including mesylation and subsequent intramolecular nucleophilic displacement by a thiolate. nih.gov

Advanced N-Alkylation and Reductive Amination Protocols

Once the 3-aminothietane hydrochloride or free base is obtained, the final step is the attachment of the 4-methoxybutyl side chain to the nitrogen atom. Reductive amination is one of the most widely used and efficient methods for this N-alkylation. organic-chemistry.org

This process typically involves the reaction of the primary amine (3-aminothietane) with an aldehyde (4-methoxybutanal) to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the desired secondary amine, N-(4-methoxybutyl)thietan-3-amine. A variety of reducing agents can be employed for this transformation.

Common reducing agents for reductive amination include:

Sodium triacetoxyborohydride (B8407120) (STAB), which is known for its mildness and selectivity. organic-chemistry.org

Sodium borohydride (B1222165) (NaBH₄), often used in solvents like 2,2,2-trifluoroethanol. organic-chemistry.org

Catalytic hydrogenation, using catalysts like Palladium on carbon (Pd/C) with a hydrogen source. organic-chemistry.org

Borane-amine complexes, such as borane-trimethylamine, under metal-free conditions. organic-chemistry.org

The choice of reagent and conditions can be critical, especially for less nucleophilic amines which may require stronger acids to facilitate the initial imine formation. nih.gov For instance, a protocol using trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) has been developed for the N-alkylation of challenging 3-amino-4-halopyridines. nih.gov Another approach involves the "hydrogen-borrowing" process, where an alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine and is subsequently reduced. researchgate.net

Table 2: Common Reagents for Reductive Amination

Reaction Type Amine Source Carbonyl/Alcohol Source Reducing Agent/Catalyst Key Features
Direct Reductive Amination Primary/Secondary Amine Aldehyde/Ketone Sodium triacetoxyborohydride Mild and selective general procedure. organic-chemistry.org
Direct Reductive Amination Primary/Secondary Amine Aldehyde/Ketone Sodium borohydride in TFE Catalyst-free procedure. organic-chemistry.org
Hydrogen-Borrowing Primary/Secondary Amine Alcohol Homogeneous/Heterogeneous Catalysts Atom-economical, water is the only byproduct. researchgate.net

By reacting 3-aminothietane with 4-methoxybutanal (B3115671) in the presence of a suitable reducing agent like sodium triacetoxyborohydride, the target compound this compound can be synthesized efficiently.

Selective N-Alkylation of Primary and Secondary Amines

The direct N-alkylation of a primary amine like thietan-3-amine (B45257) with a suitable alkyl halide, such as 4-methoxybutyl bromide, is a fundamental approach to forming the target secondary amine. However, this reaction is often complicated by over-alkylation, where the desired secondary amine product reacts further with the alkyl halide to yield a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. chemrevise.org

To circumvent this, methods for selective mono-N-alkylation have been developed. These often involve careful control of reaction conditions and stoichiometry. One patented method describes the use of a cesium base (0.1 to 3 molar equivalents) in an anhydrous solvent like DMSO or DMF to achieve selective mono-alkylation of primary amines at room temperature. google.com This process is efficient for a wide variety of substrates and minimizes the formation of over-alkylated byproducts. google.com Another approach utilizes nitriles as alkylating agents under catalytic hydrogenation conditions. For instance, Rh/C has been shown to be a highly effective catalyst for the N-monoalkylation of aliphatic primary amines, preventing over-alkylation to the tertiary amine. rsc.org

More recent, catalyst-free methods have also been explored, such as the fusion of non-thermal plasma with charged microdroplets, which allows for selective N-alkylation by controlling reagent concentration and residence time. nih.gov

Reductive Amination of Carbonyl Compounds with Amines

Reductive amination is arguably the most versatile and widely used method for synthesizing secondary and tertiary amines. frontiersin.orgorganic-chemistry.org This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of this compound, this would involve the reaction of thietan-3-amine with 4-methoxybutanal.

The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form an imine. wikipedia.org This imine is the substrate for the reduction step. The use of aldehydes, such as 4-methoxybutanal, is common for creating N-substituted secondary amines from primary amine precursors. organic-chemistry.org The process is highly efficient and can be performed as a one-pot reaction, combining the amine, carbonyl compound, and reducing agent. wikipedia.org This strategy avoids the harsh conditions and reactive alkylating agents associated with direct alkylation.

The success of reductive amination hinges on the choice of reducing agent and, if applicable, the catalyst. The reducing agent must be selective for the imine intermediate over the starting carbonyl compound. wikipedia.org

Common Reducing Agents:

Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and highly effective reagent, often used for a wide range of aldehydes and ketones. It is particularly useful as it can be used in a one-pot procedure without the need to pre-form the imine. organic-chemistry.org

Sodium cyanoborohydride (NaBH₃CN): Another selective reductant, effective under weakly acidic conditions which favor iminium ion formation. wikipedia.org

Catalytic Hydrogenation (H₂/Catalyst): Catalysts such as Palladium on carbon (Pd/C) can be used with molecular hydrogen to reduce the imine. frontiersin.orgwikipedia.org

Catalyst Systems: Recent advancements have introduced sophisticated catalyst systems that improve efficiency and selectivity under mild conditions. kanto.co.jp Iridium complexes, in particular, have shown great promise. kanto.co.jpnih.gov For example, Cp*Ir complexes with a 2-picolinamide moiety can catalyze the direct reductive amination of ketones using ammonium formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org Other effective catalysts include Ruthenium complexes like RuCl₂(PPh₃)₃ and various Nickel-based systems. wikipedia.orgspringernature.com

Table 1: Comparison of Selected Catalyst Systems for Reductive Amination
Catalyst SystemReducing Agent / H₂ SourceKey FeaturesReference
Iridium (Ir) ComplexesFormic Acid / Ammonium FormateHigh activity and selectivity under mild, transfer hydrogenation conditions. Can be used for one-pot synthesis. kanto.co.jp
Ruthenium (Ru) ComplexesMolecular Hydrogen (H₂)Efficient for a diverse range of substrates including heterocyclic amines. springernature.com
Palladium on Carbon (Pd/C)Molecular Hydrogen (H₂)Commonly used heterogeneous catalyst, effective for a broad scope of reactions. frontiersin.orgwikipedia.org
Nickel (Ni) CatalystsMolecular Hydrogen (H₂)Abundant and active catalyst, can be used for reductive amination of alcohols as well as carbonyls. wikipedia.org
Triflic Acid (TfOH)Silanes (e.g., PhSiH₃)A simple Brønsted acid catalyst for promoting direct reductive amination. semanticscholar.org

Formation of Quaternary Ammonium Salts

Should the tertiary amine N-(4-Methoxybutyl)-N-alkylthietan-3-amine be formed, it can be further reacted to produce a quaternary ammonium salt. This transformation is most commonly achieved through the Menschutkin reaction , which involves the alkylation of a tertiary amine with an alkyl halide. nih.govwikipedia.org The reaction is a bimolecular nucleophilic substitution (Sₙ2) process. nih.gov

The rate of the Menschutkin reaction is influenced by the solvent, with polar solvents stabilizing the transition state and increasing the reaction rate. nih.govwikipedia.org The choice of alkyl halide is also critical; reactivity follows the order I > Br > Cl. wikipedia.org For example, reacting a tertiary amine with an alkyl iodide like methyl iodide in a solvent such as chloroform (B151607) or an alcohol would yield the corresponding quaternary ammonium iodide salt. nih.govquora.com

Strategic Incorporation of the Methoxybutyl Moiety

In medicinal chemistry, the deliberate introduction of specific structural fragments is a key strategy for optimizing a molecule's pharmacological profile. mdpi.comresearchgate.net The 4-methoxybutyl group is not a random addition but a calculated modification intended to confer desirable properties. While direct studies on the role of this specific moiety in thietane-based compounds are not prevalent, its purpose can be inferred from established medicinal chemistry principles.

The methoxybutyl group can influence several key parameters:

Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility and interaction with biological targets. The butyl chain adds lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets. nih.gov

Conformational Flexibility: The four-carbon chain provides significant conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to a target protein.

Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than, for example, an ester group. The terminal methyl group on the ether can block potential sites of oxidation.

Pharmacophore Element: The entire moiety may serve as a key part of the pharmacophore, fitting into a specific hydrophobic pocket on a target receptor or enzyme, with the ether providing a key interaction point.

This type of structural modification is a common tactic used to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound. mdpi.com

Synthetic Routes to Specific this compound Analogues

The synthesis of analogues of this compound can be readily achieved by modifying the core synthetic routes. The versatility of reductive amination and N-alkylation allows for the introduction of a wide variety of substituents.

Analogue Synthesis Strategies:

Varying the Carbonyl Component: Using aldehydes or ketones other than 4-methoxybutanal in the reductive amination with thietan-3-amine would generate a library of analogues with different N-substituents.

Varying the Amine Component: Starting with substituted thietan-3-amines would introduce functionality onto the heterocyclic ring itself. For example, synthetic routes to 3-aryl-thietan-3-ols have been described, which could potentially be converted to the corresponding amines. nih.govacs.org

Varying the Alkylating Agent: In the direct alkylation approach, using different alkyl halides would similarly produce a range of N-substituted analogues.

Table 2: Potential Synthetic Routes to Analogues
Starting Material 1Starting Material 2MethodologyResulting Analogue TypeReference
Thietan-3-amineVarious Aldehydes/Ketones (e.g., Cyclohexanone)Reductive AminationVaried N-alkyl or N-cycloalkyl substituent organic-chemistry.org
Substituted Thietan-3-one4-MethoxybutanalGrignard reaction to form alcohol, followed by conversion to amine and reductive amination.Substitution on the thietane ring nih.govacs.org
Thietan-3-amineVarious Alkyl HalidesSelective N-AlkylationVaried N-alkyl substituent google.com
This compoundAlkyl Halide (e.g., Methyl Iodide)Menschutkin ReactionQuaternary Ammonium Salt nih.govwikipedia.org

By employing these established and flexible synthetic methodologies, a diverse range of analogues based on the this compound scaffold can be efficiently prepared for further investigation.

Elucidation of Reaction Mechanisms and Computational Chemistry

Mechanistic Studies of Amine Alkylation Pathways

The formation of N-(4-Methoxybutyl)thietan-3-amine via amine alkylation involves the reaction of thietan-3-amine (B45257) with a suitable 4-methoxybutyl halide. This process is governed by the principles of nucleophilic substitution.

Nucleophilic Attack and Subsequent Proton Transfer

The core of the amine alkylation reaction is the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the alkylating agent. In the synthesis of this compound from thietan-3-amine and a 4-methoxybutyl halide (e.g., bromide), the reaction proceeds via an SN2 mechanism. organic-chemistry.org

The nitrogen atom of thietan-3-amine acts as the nucleophile, attacking the carbon atom attached to the halogen in the 4-methoxybutyl halide. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-halogen bond, leading to a quaternary ammonium (B1175870) salt intermediate. organic-chemistry.org Following this, a proton transfer step occurs where a base, which could be another molecule of the starting amine or an added base, deprotonates the nitrogen to yield the final product, this compound.

Considerations of Multiple Alkylation and Selectivity

A significant challenge in amine alkylation is the potential for multiple alkylations, as the product amine can also act as a nucleophile. masterorganicchemistry.com The secondary amine product, this compound, can react further with the 4-methoxybutyl halide to form a tertiary amine and subsequently a quaternary ammonium salt.

Controlling the selectivity to favor the desired mono-alkylation product is a key consideration. This can be influenced by several factors:

FactorInfluence on Selectivity
Stoichiometry Using a large excess of the starting amine (thietan-3-amine) can favor mono-alkylation by increasing the probability of the alkylating agent reacting with the primary amine rather than the product.
Reaction Conditions Lower temperatures and shorter reaction times can help to minimize subsequent alkylation reactions.
Nature of the Alkylating Agent The reactivity of the 4-methoxybutyl halide will influence the rate of both the desired and undesired alkylation steps.

Computational studies on related amine alkylations can provide insights into the reaction barriers for mono- versus di-alkylation, aiding in the prediction of reaction outcomes and the design of more selective synthetic routes.

Investigation of Reductive Amination Mechanisms

An alternative and often more controlled method for synthesizing this compound is through reductive amination. This two-step process involves the reaction of thietan-3-one (B1315229) with 4-methoxybutylamine to form an imine or enamine intermediate, which is then reduced to the target amine. masterorganicchemistry.comyoutube.com

The initial step is the nucleophilic addition of 4-methoxybutylamine to the carbonyl carbon of thietan-3-one. This is typically acid-catalyzed to enhance the electrophilicity of the carbonyl group. The resulting carbinolamine intermediate then undergoes dehydration to form an iminium ion, which subsequently deprotonates to yield an imine.

The second step is the reduction of the C=N double bond of the imine. This is commonly achieved using a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). These reagents are selective for the iminium ion over the ketone, allowing for a one-pot reaction. masterorganicchemistry.com Density functional theory (DFT) studies on similar iridium-catalyzed reductive aminations suggest that the hydride addition can occur via an outer-sphere transition state. nih.gov

Rearrangement Reactions in Thietane (B1214591) Chemistry

The strained four-membered ring of the thietane core can participate in various rearrangement reactions under specific conditions. While not primary synthetic routes to this compound, understanding these potential side reactions is important.

Concertedresearchgate.netwikipedia.org-Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond. wikipedia.org While byjus.combyjus.com-sigmatropic rearrangements like the Cope and Claisen rearrangements are more common, the possibility of other sigmatropic shifts in thietane systems exists, particularly with appropriate substitution patterns that could facilitate such concerted electronic reorganizations. researchgate.netimperial.ac.uklibretexts.orglibretexts.org However, specific examples of researchgate.netwikipedia.org-sigmatropic rearrangements directly involving the thietane ring in this context are not well-documented in the provided search results.

Hofmann-type Eliminations in Amine Transformations

The Hofmann elimination is a characteristic reaction of amines that converts them into alkenes. byjus.comwikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org This reaction proceeds through a quaternary ammonium hydroxide (B78521) intermediate, which upon heating, undergoes an E2 elimination. libretexts.org

In the context of this compound, if the nitrogen were to be exhaustively methylated to form a quaternary ammonium salt and then treated with a base like silver oxide, a Hofmann elimination could potentially occur. byjus.comwikipedia.orglibretexts.orglibretexts.org The regioselectivity of the Hofmann elimination typically favors the formation of the least substituted alkene, a principle known as the Hofmann rule. byjus.comwikipedia.org This is often attributed to the steric bulk of the trialkylamine leaving group. masterorganicchemistry.com

The potential products of a Hofmann-type elimination from a quaternized this compound would depend on the available beta-hydrogens. Abstraction of a proton from the thietane ring could lead to ring opening or the formation of a thiete, while abstraction from the methoxybutyl chain would result in an alkene.

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool for investigating molecular structures, properties, and reactivity, offering insights that can be challenging to obtain through experimental means alone. For a molecule like this compound, computational methods can elucidate reaction mechanisms, predict spectroscopic properties, and analyze conformational landscapes.

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict the thermodynamics and kinetics of chemical reactions.

A key application of DFT is the calculation of reaction energy profiles, which map the energy of a chemical system as it progresses from reactants to products through a transition state. For this compound, a potential reaction of interest is the nucleophilic ring-opening of the thietane moiety. Based on studies of similar reactions, such as the aryne-induced ring-opening of thietanes, a plausible reaction mechanism can be proposed and its energy profile calculated. researchgate.netrsc.org

Table 1: Hypothetical DFT Calculated Energies for the Ring-Opening of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (Thietane + Electrophile)0.0
Transition State+15.2
Products (Ring-Opened Adduct)-5.8

Note: This data is hypothetical and serves as an illustrative example of the output from a DFT calculation. The values are based on typical activation energies and reaction enthalpies for similar ring-opening reactions.

Time-Dependent Density Functional Theory (TD-DFT) Applications

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. uci.edu It is a workhorse method for predicting absorption spectra and understanding photochemical processes. chemrxiv.orgrsc.org

For this compound, TD-DFT calculations could predict its ultraviolet-visible (UV-Vis) absorption spectrum. The calculations would reveal the energies of the lowest singlet excited states and the corresponding oscillator strengths, which determine the intensity of the absorption bands. The nature of the electronic transitions (e.g., n -> σ, π -> π) could also be characterized by analyzing the molecular orbitals involved. The accuracy of TD-DFT predictions is often sufficient for interpreting experimental spectra, typically with an error margin of around 0.3 eV for vertical excitation energies. chemrxiv.org

Table 2: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S14.852560.002
S25.212380.015
S35.962080.110

Note: This data is hypothetical and illustrates the kind of information obtained from TD-DFT calculations. The values are representative of a molecule containing amine and thioether chromophores.

Furthermore, TD-DFT can be used to calculate analytical excited-state Hessians, allowing for the prediction of vibrational frequencies in the excited state. q-chem.comsciengine.com This information is valuable for interpreting the fine structure of absorption and emission spectra.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space of flexible molecules like this compound.

The analysis of the MD trajectory can provide information on:

Conformational Isomers: Identifying the most stable conformers (e.g., anti, gauche) of the butyl chain.

Hydrogen Bonding: Assessing the potential for intramolecular hydrogen bonding between the amine hydrogen and the methoxy (B1213986) oxygen.

Solvation Effects: Understanding how the molecule interacts with solvent molecules. ulisboa.ptacs.org

The puckering of the thietane ring is another dynamic feature that can be studied with MD simulations. The ring can exist in different puckered conformations, and MD can quantify the energetics and kinetics of their interconversion.

Electrostatic Potential Mapping for Reactivity Prediction

Assuming this is a typo and should be 3.4.4.

The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactivity of a molecule. youtube.com The MEP is the potential energy experienced by a positive point charge at various locations around a molecule. It is typically visualized as a color-coded map superimposed on the molecule's electron density surface.

Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions indicate areas of positive electrostatic potential, which are prone to nucleophilic attack.

Green and yellow regions represent areas of neutral potential.

For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom of the amine group, corresponding to its lone pair of electrons, making it a primary site for protonation and reaction with electrophiles. The sulfur atom in the thietane ring would also exhibit some negative potential. The hydrogen atom attached to the nitrogen would be a region of positive potential, making it a potential hydrogen bond donor. By analyzing the MEP, one can gain qualitative insights into the molecule's reactivity and intermolecular interactions. researchgate.net

Spectroscopic Characterization and Advanced Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR for Ligand and Core Connectivity

The spectrum is expected to show distinct signals for the protons on the thietane (B1214591) ring, the methoxybutyl chain, and the amine group. The protons on the carbons adjacent to the sulfur, nitrogen, and oxygen atoms would exhibit downfield shifts due to the deshielding effects of these heteroatoms. raco.catmiamioh.edu The integration of each signal would correspond to the number of protons it represents, further confirming the structure.

Predicted ¹H NMR Chemical Shifts for N-(4-Methoxybutyl)thietan-3-amine

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
NH 0.5 - 3.0Broad Singlet1H
CH -N (thietane)3.5 - 4.0Multiplet1H
CH₂ -S (thietane)3.0 - 3.5Multiplet4H
N-CH₂ -(CH₂)₂-CH₂-O2.5 - 3.0Triplet2H
O-CH₂ -CH₂-CH₂-N3.3 - 3.6Triplet2H
N-CH₂-CH₂ -CH₂ -CH₂-O1.5 - 1.8Multiplet4H
O-CH₃ 3.3Singlet3H

These are estimated values and may vary based on the solvent and other experimental conditions.

Carbon (¹³C) NMR for Carbon Framework Elucidation

Carbon (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule would give rise to a distinct signal in the spectrum.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to. Carbons directly attached to the nitrogen, oxygen, and sulfur atoms are expected to resonate at lower fields (higher ppm values). libretexts.orgdocbrown.info

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C -N (thietane)50 - 60
C H₂-S (thietane)30 - 40
N-C H₂-(CH₂)₂-CH₂-O45 - 55
O-C H₂-CH₂-CH₂-N65 - 75
N-CH₂-C H₂-C H₂-CH₂-O20 - 30
O-C H₃55 - 60

These are estimated values and may vary based on the solvent and other experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. rsc.org For instance, it would show correlations between the protons on adjacent carbons in the methoxybutyl chain and within the thietane ring, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. libretexts.org This would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. rsc.orglibretexts.org This is crucial for connecting the different fragments of the molecule, for example, by showing a correlation between the protons of the N-CH₂ group and the carbon of the thietane ring (C-N), and between the protons of the O-CH₂ group and the methoxy (B1213986) carbon (O-CH₃).

Vibrational Spectroscopy: Infrared (IR) for Functional Group Presence

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H, C-N, C-O, and C-S bonds.

As a secondary amine, a single, sharp N-H stretching vibration would be expected in the region of 3300-3500 cm⁻¹. The presence of the ether linkage would be confirmed by a strong C-O stretching band.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300 - 3500Medium, Sharp
C-H Stretch (aliphatic)2850 - 3000Strong
C-N Stretch (aliphatic amine)1000 - 1250Medium
C-O Stretch (ether)1070 - 1150Strong
N-H Bend1550 - 1650Medium
C-S Stretch600 - 800Weak

These are estimated values.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak ([M]⁺) would confirm the molecular formula.

The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species. A characteristic fragmentation for amines is the alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment Structure
175[C₈H₁₇NOS]⁺ (Molecular Ion)
144[M - OCH₃]⁺
102[CH₂=N⁺H-CH₂(CH₂)₂OCH₃]
88[Thietan-3-NH=CH₂]⁺
73[CH₂(CH₂)₂OCH₃]⁺

These are predicted fragments based on common fragmentation pathways.

Hyphenated Techniques (e.g., GC-MS) for Mixture Analysis

In a synthesis or purification context, Gas Chromatography-Mass Spectrometry (GC-MS) would be a powerful tool for analyzing mixtures containing this compound. The gas chromatograph would separate the components of the mixture based on their boiling points and interactions with the stationary phase. Subsequently, the mass spectrometer would provide a mass spectrum for each separated component, allowing for their identification. This technique would be invaluable for assessing the purity of N-(4-M ethoxybutyl)thietan-3-amine and for identifying any byproducts or impurities.

Structure Activity Relationship Sar Studies of N 4 Methoxybutyl Thietan 3 Amine Series

Principles of SAR Applied to Thietane-Containing Compounds

Thietanes are four-membered heterocyclic rings containing a sulfur atom. Their application in medicinal chemistry is driven by their unique physicochemical properties. researchgate.net Unlike their more-explored oxetane (B1205548) counterparts, thietanes introduce a soft, polarizable sulfur atom and a distinct three-dimensional geometry. researchgate.net

Key principles guiding the SAR of thietane-based compounds include:

Three-Dimensionality and Polarity : The puckered, non-planar structure of the thietane (B1214591) ring provides a defined three-dimensional vector for substituents, which can be crucial for fitting into specific binding pockets of target proteins. researchgate.net The sulfur atom increases polarity and can act as a hydrogen bond acceptor.

Sulfur Atom Interactions : The sulfur in the thietane ring can engage in specific non-covalent interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in a protein binding site, which can differ significantly from the interactions of an oxygen atom in an oxetane ring. nih.gov

Metabolic Stability : The incorporation of the thietane scaffold can influence a molecule's metabolic profile, potentially blocking sites of metabolism or altering physicochemical properties to improve pharmacokinetics.

Bioisosteric Replacement Strategies Involving the Thietane Ring

Bioisosteric replacement, a fundamental strategy in drug design, involves substituting one chemical group with another that retains similar biological activity while favorably altering other properties like potency, selectivity, or pharmacokinetics. The thietane ring is an emerging and valuable motif in this context. nih.gov

The replacement of a carboxylic acid is a common objective in medicinal chemistry to overcome issues with poor permeability and metabolic liabilities. nih.gov While groups like tetrazoles are well-known carboxylic acid bioisosteres, small polar heterocycles have also been investigated. The oxetan-3-ol (B104164) moiety, for example, has been considered a potential surrogate for the carboxylic acid group. By extension, the thietan-3-ol (B1346918) and related thietane structures can be viewed as non-classical bioisosteres for carboxylic acids or other polar functional groups. They can mimic the hydrogen-bonding capacity and polar nature of a carboxylate group within a more rigid, three-dimensional, and non-ionizable framework.

The thietane ring is most frequently compared to its oxygen-containing analog, the oxetane. While both are small, polar, four-membered heterocycles used to impart three-dimensionality and modulate properties like solubility, they possess distinct differences. researchgate.net

Hydrogen Bonding : The sulfur atom of a thietane is a weaker hydrogen bond acceptor compared to the oxygen of an oxetane. However, it can form different types of favorable interactions within a protein binding site.

Lipophilicity : Thietanes are generally more lipophilic than their corresponding oxetane analogs, which can influence cell permeability and other pharmacokinetic parameters.

In studies directly comparing antiviral nucleosides containing spirocyclic thietane versus oxetane rings, the thietane analogs surprisingly showed improved and broader activity. frontiersin.org This was attributed to a potentially stronger interaction between the thietane sulfur atom and an asparagine residue in the viral polymerase binding site. frontiersin.org This highlights that the substitution of oxetane with thietane is not a trivial change and can lead to significant and sometimes unexpected improvements in biological activity.

Influence of N-Substituent Modifications on Biological Profiles

For compounds like N-(4-Methoxybutyl)thietan-3-amine, the nature of the N-substituent is a critical determinant of biological activity, particularly for targets like the dopamine (B1211576) D3 receptor where a specific pharmacophore model often applies. This model typically features a basic amine connected by a four-carbon alkyl chain to a terminal aryl or amide group. The thietan-3-amine (B45257) can serve as the basic amine in this model.

The length of the N-alkyl chain is a crucial factor for optimizing ligand affinity. For many dopamine D3 receptor ligands, a four-atom (n-butyl) linker between the amine and a terminal pharmacophore element is considered optimal for achieving high affinity. Shorter or longer chains often result in a significant loss of potency.

Branching of the alkyl chain, using isomers like isobutyl or sec-butyl instead of n-butyl, alters the conformational profile of the ligand. masterorganicchemistry.comleah4sci.com This can enhance or disrupt the fit within a binding pocket, often affecting receptor subtype selectivity.

The following table illustrates the importance of the N-alkyl substituent length on the binding affinity of a series of aporphine (B1220529) analogs at dopamine receptors, demonstrating a clear preference for the N-n-propyl group for D2 receptor affinity.

CompoundN-Alkyl Substituent (R)D2 Receptor Ki (nM)D1 Receptor Ki (nM)D2/D1 Selectivity
1-CH3 (Methyl)235460.2
2-CH2CH3 (Ethyl)14511708.1
3-CH2CH2CH3 (n-Propyl)44169038.4
Data derived from a study on (R)-(-)-2-methoxy-11-hydroxy-N-alkylnoraporphines. nih.gov This table serves as a representative example of how N-alkyl chain length optimization affects receptor affinity.

The terminal methoxy (B1213986) group on the N-butyl chain is not merely a passive element; it plays an active role in modulating the compound's biological and physicochemical profile.

Hydrogen Bonding : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a key interaction with a donor residue (e.g., the hydroxyl of a serine or threonine) in the receptor binding site. This can significantly enhance binding affinity. acs.org

Metabolic Stability : A terminal methoxy group can block metabolic oxidation that might otherwise occur at the end of the alkyl chain, thereby increasing the compound's metabolic stability and half-life.

The following table shows representative data on how the introduction of terminal polar groups on an N-alkyl chain can influence receptor affinity in a series of dopamine receptor ligands.

CompoundTerminal Group on N-Alkyl Chain (X)D3 Receptor Ki (nM)D3 Selectivity (vs. D2)
A-H (Unsubstituted)5.872
B-OH (Hydroxyl)45<21
C-N(CH3)2 (Dimethylamino)31<21
Data derived from a study on [4-(4-carboxamidobutyl)]-1-arylpiperazines. acs.org This table provides a conceptual illustration of how terminal functionalization, analogous to a methoxy group, can modulate receptor binding.

Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its interaction with biological targets, which are themselves chiral environments. In the context of the this compound series, the thietane ring contains a stereocenter at the C3 position, where the amine group is attached. This gives rise to the possibility of (R) and (S) enantiomers.

A hypothetical SAR study would involve the separate testing of the (R)- and (S)-enantiomers of this compound and its analogs to ascertain which configuration provides the optimal fit within the target's binding site. This understanding is paramount for developing a more potent and selective agent while minimizing potential off-target effects that might be associated with the less active or inactive enantiomer.

Integration of Computational Methods in SAR Elucidation

To navigate the complexities of SAR and to rationally design more effective molecules, computational chemistry has become an indispensable tool. These methods can provide valuable insights into the molecular interactions driving biological activity, thereby guiding the synthesis of new analogs with improved properties.

Ligand-Based and Structure-Based Drug Design Approaches

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design approaches are employed. These methods rely on the analysis of a set of molecules known to be active at the target of interest. By identifying common structural features, or pharmacophores, that are essential for activity, new molecules can be designed that incorporate these key elements. For the this compound series, this would involve comparing the structures of various analogs and correlating their structural features with their biological activities to build a pharmacophore model.

Conversely, when the three-dimensional structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) becomes a powerful strategy. SBDD allows for the visualization of how a ligand, such as this compound, fits into the binding site of its target protein. This detailed molecular view enables the design of new analogs with modifications aimed at enhancing binding affinity and selectivity. For example, if the methoxybutyl side chain is found to occupy a specific hydrophobic pocket, analogs with alternative lipophilic groups could be designed to optimize this interaction. Similarly, the thietane ring and its amine substituent can be modified to form more favorable hydrogen bonds or other interactions with the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties such as hydrophobicity, electronic effects, and steric parameters.

A typical QSAR study for the this compound series would involve the steps outlined in the table below:

StepDescription
1. Data Set Compilation A series of this compound analogs with their corresponding measured biological activities (e.g., IC50 values) would be collected.
2. Molecular Descriptor Calculation For each analog, a wide range of molecular descriptors would be calculated using specialized software. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area).
3. Model Development Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity.
4. Model Validation The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its reliability.
5. Prediction and Design Once validated, the QSAR model can be used to predict the activity of new, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates.

The insights gained from QSAR models can guide the modification of the this compound scaffold to enhance its desired biological effects. For example, if the model indicates that a certain level of hydrophobicity in the side chain is optimal for activity, new analogs can be designed to meet this criterion.

Preclinical Biological Activity and Therapeutic Potential of N 4 Methoxybutyl Thietan 3 Amine Analogues

Exploration of Broad-Spectrum Pharmacological Activities Associated with Thietanes

The thietane (B1214591) ring, a four-membered sulfur-containing heterocycle, has garnered interest in medicinal chemistry as a versatile scaffold. wikipedia.orgnih.gov While less explored than its oxygen-containing counterpart, the oxetane (B1205548), a growing body of research indicates that thietane derivatives possess a wide range of biological activities. nih.gov Analogues of N-(4-Methoxybutyl)thietan-3-amine, by virtue of their thietane core, are part of a chemical space with significant therapeutic potential. This section explores the preclinical pharmacological activities associated with various thietane-containing compounds.

Antimicrobial Research Pathways

The investigation of thietane analogues for antimicrobial properties is an emerging area. While extensive research has been conducted on the antimicrobial effects of other sulfur-containing heterocycles like thiazoles, direct studies on simple thietane derivatives are less common. mdpi.comnih.gov Thiazole (B1198619) derivatives have been shown to inhibit bacterial growth by mechanisms that may include blocking the biosynthesis of essential bacterial lipids. nih.gov Their amphiphilic nature, combining both hydrophobic and hydrophilic parts, is thought to facilitate their penetration of bacterial cell membranes. mdpi.com

Research into hydrazone-bridged thiazole-pyrrole derivatives has demonstrated good activity against Staphylococcus aureus and Enterococcus faecalis. researchgate.net Furthermore, some thiazole derivatives have exhibited potent activity against various bacterial strains, in some cases exceeding that of the standard antibiotic ampicillin. nih.gov While these findings on related sulfur heterocycles are promising, dedicated research is required to determine if this compound analogues exhibit similar antimicrobial potential and to elucidate their specific mechanisms of action.

Antiviral Investigations

Thietane-containing nucleoside analogues have shown significant promise as antiviral agents. nih.gov These compounds typically function by being converted within the body to their triphosphate form, which then competes with natural nucleoside triphosphates. nih.gov Viral polymerases may incorporate these unnatural nucleosides into the growing viral DNA or RNA, leading to the termination of the chain and preventing the formation of new viral particles. nih.gov

Studies have demonstrated that 2′-spirothietane uridine (B1682114) derivatives possess broad-spectrum antiviral activity. For instance, certain analogues have been found to be active against Hepatitis C virus (HCV), Dengue virus (DENV), Chikungunya virus (CHIKV), and Sindbis virus (SINV). nih.gov Notably, some 2'-spirothietane nucleosides showed improved antiviral activity compared to their oxetane (oxygen-containing ring) counterparts. nih.gov

Table 1: Antiviral Activity of Selected 2'-Thietane Analogues

Compound Target Virus EC₅₀ (µM) CC₅₀ (µM)
d-uridine analog (23) HIV-1 6.9 >25
d-cytidine analog (24) HIV-1 1.3 4.8
d-5-fluorocytidine analog (25) HIV-1 5.8 15.2
l-cytidine analog (52) HIV-1 14.1 46.1

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a toxicity assay. Data sourced from studies on d- and l-thietanose nucleosides. mdpi.com

Furthermore, research into d- and l-thietanose nucleosides has identified compounds with moderate activity against the Human Immunodeficiency Virus (HIV). mdpi.com For example, the d-cytidine analogue showed an EC₅₀ value of 1.3 µM against HIV-1. mdpi.com These findings underscore the potential of the thietane scaffold in developing novel antiviral therapeutics.

Anticancer Research and Mechanisms

The thietane ring is a structural component of certain potent anticancer agents. nih.govbeilstein-journals.org A notable example is the D-ring-modified thiataxoids, which are analogues of the widely used anticancer drugs paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®). nih.gov These drugs function by interfering with microtubules, essential components of the cellular skeleton, thereby inhibiting cell division and growth. nih.gov The synthesis of 7-deoxy-5(20)-thiapaclitaxel, which incorporates a thietane ring, has been pursued to study structure-activity relationships in this class of drugs. nih.gov

While much of the research on small heterocyclic anticancer agents has focused on nitrogen-containing rings or other sulfur heterocycles like thiazoles, the inclusion of the thietane moiety in complex natural product analogues highlights its compatibility with and potential contribution to anticancer activity. nih.govmdpi.com Thiazole derivatives, for instance, have been investigated for their ability to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. mdpi.com Further investigation into simpler thietane analogues, such as derivatives of this compound, could reveal novel mechanisms and lead to new anticancer drug candidates.

Cardiovascular System Modulation (e.g., Hypotensive Effects)

Thietane derivatives have been investigated for their effects on the cardiovascular system, particularly as antiplatelet and anticoagulant agents. nih.gov These activities are crucial in the prevention and treatment of thromboembolic diseases, which involve the formation of blood clots. nih.gov

A study on thietane-containing 2-(5-bromo-2,4-dihydro-3-oxo-1,2,4-triazolyl-4)acetate salts revealed significant antiplatelet activity. nih.gov Certain compounds in this series demonstrated an ability to inhibit ADP-induced platelet aggregation at levels comparable to acetylsalicylic acid (aspirin). nih.gov For example, one of the synthesized acids containing the thietane ring showed a -14.3% effect on platelet aggregation, and a sodium salt derivative containing a thietane dioxide ring showed a -15.3% effect. nih.gov While the anticoagulant activity of these specific compounds was found to be less potent than heparin, their pronounced antiplatelet effects mark them as promising candidates for further development. nih.gov The naturally occurring thiathromboxane A2, which also contains a thietane ring, is another example of a biologically active thietane derivative with relevance to the cardiovascular system. nih.govbeilstein-journals.org

Table 2: Antiplatelet Activity of Selected Thietane Derivatives

Compound Ring Structure Effect on ADP-Induced Platelet Aggregation (%)
Acid III Thietane -14.3
K Salt Va Thietane -11.5
Na Salt VIb Thietane Dioxide -15.3
Acetylsalicylic Acid (Reference) - -15.1

Negative values indicate inhibition of platelet aggregation. Data sourced from an in vitro study on thietane-containing triazolyl acetate (B1210297) salts. nih.gov

Respiratory System Modulation (e.g., Broncholytic Properties)

The direct investigation of simple thietane analogues for their effects on the respiratory system, such as bronchodilator properties, is limited. However, research into related heterocyclic compounds provides some intriguing possibilities. Methylxanthines, like theophylline (B1681296), are well-established bronchodilators used in the treatment of asthma. nih.gov Synthetic efforts have been made to create hybrid molecules that combine the features of theophylline with other heterocyclic rings to enhance activity or introduce new properties. nih.gov

One such class of compounds synthesized and tested for bronchodilator activity is 6-(4-substituted phenyl)thiazolo[2,3-f]theophyllines. nih.gov These molecules contain a thiazole ring fused to the theophylline core. In studies using a guinea pig model of acetylcholine-induced bronchospasm, some of these derivatives exhibited moderate to good bronchodilator activity, with several compounds showing efficacy nearly similar to the standard drug aminophylline. nih.gov Given the structural similarities between thiazole and thietane, this suggests a potential, though as yet unexplored, avenue for investigating this compound analogues for respiratory system modulation.

Tissue Repair and Regeneration Studies (e.g., Wound Healing)

The role of thietane analogues in tissue repair and regeneration, including wound healing, is not a well-documented area of research. Current advanced wound healing strategies often focus on biocompatible and biodegradable materials such as hydrogels and polymers derived from natural sources like chitin (B13524) and chitosan. nih.govnih.gov These materials can serve as scaffolds to support new tissue growth and can be loaded with growth factors to promote healing. nih.gov

While there is a lack of direct studies on the application of thietane derivatives in this field, the general principle of using small molecules to modulate the complex cellular processes of wound healing—such as inflammation, cell proliferation, and tissue remodeling—is an active area of pharmaceutical research. Future investigations could explore whether thietane analogues possess anti-inflammatory or proliferative effects that could be beneficial for tissue repair.

Neurological Applications: Oligodendrocyte Progenitor Cell (OPC) Differentiation and Myelination Enhancement

There is no scientific literature available to suggest that this compound or its analogues have been studied for their effects on oligodendrocyte progenitor cell (OPC) differentiation or the enhancement of myelination. While some research has assessed the general cytotoxicity of certain thietane derivatives and found them to be non-toxic to oligodendrocytes at specific concentrations, these studies did not investigate or demonstrate any therapeutic effect related to cell differentiation or myelin sheath formation. researchgate.net A vendor of a related compound, N-(6-Methylheptan-2-yl)thietan-3-amine, notes its potential as a scaffold for drug development targeting neurological disorders, but this is a theoretical application without supporting experimental data. evitachem.com

Enzyme Inhibition Profiles (e.g., Lipoxygenase Family, specifically 12-Lipoxygenase)

No published data exists demonstrating that this compound or its analogues inhibit the lipoxygenase family of enzymes, including 12-Lipoxygenase (12-LOX).

It is important to distinguish this compound from other inhibitors of 12-LOX that are currently under investigation. For instance, the compound VLX-1005 (also known as ML355) is a well-documented, potent, and selective inhibitor of human 12-LOX. However, VLX-1005 is structurally distinct and does not contain a thietane ring. It is a sulfonamide derivative, specifically N-(benzo[d]thiazol-2-yl)-4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide. Therefore, VLX-1005 is not an analogue of this compound.

Future Directions in N 4 Methoxybutyl Thietan 3 Amine Research

Innovations in Synthetic Efficiency and Scalability

The advancement of research into N-(4-Methoxybutyl)thietan-3-amine is fundamentally dependent on the availability of efficient and scalable synthetic routes. Traditional methods for creating thietane (B1214591) rings, such as the cyclization of 1,3-dihaloalkanes with sulfide (B99878) reagents, often require harsh conditions and can be difficult to scale. nih.govsciencemadness.org Future research will likely focus on modern synthetic strategies to overcome these limitations.

Key areas for innovation include:

Catalytic Approaches: The development of novel catalytic systems, potentially using transition metals, could enable milder and more selective syntheses. For instance, borrowing hydrogen strategies, which have proven effective for the N-alkylation of amines with alcohols using heterogeneous catalysts like Pt-Sn/γ-Al2O3, could be adapted for the synthesis of this compound, offering a greener and more atom-economical pathway.

Flow Chemistry: Continuous flow synthesis presents a significant opportunity for improving the safety, efficiency, and scalability of production. The precise control over reaction parameters (temperature, pressure, and reaction time) in microreactors can enhance yields, reduce byproduct formation, and allow for safer handling of potentially reactive intermediates common in sulfur chemistry.

Novel Ring-Formation Strategies: Exploration of alternative methods for constructing the thietane ring, such as photochemical [2+2] cycloadditions or ring expansions of thiiranes, could provide access to diverse derivatives. nih.govbeilstein-journals.org Recent advances in the synthesis of 3-aminothietanes highlight innovative strategies that could be tailored for this specific compound. researchgate.net

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Potential Advantages Challenges to Address Relevant Research Areas
Heterogeneous Catalysis High reusability, simplified purification, greener process.Catalyst deactivation, substrate scope limitations.N-alkylation of amines, borrowing hydrogen.
Flow Chemistry Enhanced safety, scalability, precise process control.Initial setup cost, potential for clogging.Process intensification, microreactor technology.
Photochemical Cycloaddition Access to unique stereoisomers, mild conditions.Limited substrate scope, requirement for specialized equipment.Thia-Paternò–Büchi reaction. nih.govacs.org
Thiirane Ring Expansion Use of readily available starting materials.Control of regioselectivity, potential for side reactions.Strained ring chemistry. beilstein-journals.orgresearchgate.net

Advanced Spectroscopic and Structural Biology Techniques

A deep understanding of the three-dimensional structure of this compound and its dynamics is crucial for elucidating its function, particularly its interactions with biological macromolecules. Future research will leverage a suite of advanced analytical techniques to move beyond basic characterization. researchgate.net

Multidimensional NMR Spectroscopy: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) will be instrumental in determining the preferred conformation of the molecule in solution. This includes defining the pucker of the thietane ring and the spatial arrangement of the methoxybutyl side chain, which are critical for molecular recognition.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide the definitive solid-state conformation of this compound. If the compound can be co-crystallized with a biological target, it would offer atomic-level insights into its binding mode, revealing key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are invaluable for structure-based drug design. frontiersin.org

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes that may be targets for this compound, cryo-EM has become a revolutionary tool. It allows for the structural determination of macromolecules in a near-native state, and could be used to visualize how this compound induces conformational changes in its target protein.

These techniques will provide a comprehensive structural picture, guiding the rational design of more potent and selective analogs.

Chemoinformatics and Machine Learning in Compound Design

The integration of computational methods is set to revolutionize the exploration of this compound's chemical space. Chemoinformatics and machine learning (ML) offer powerful tools for predicting properties and accelerating the discovery of new derivatives with enhanced therapeutic potential. nih.govnih.govresearchgate.net

Future computational research will likely focus on:

QSAR and QSPR Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be developed to correlate structural features with biological activity and physicochemical properties (e.g., solubility, metabolic stability). mdpi.com ML algorithms like random forests, support vector machines, and deep neural networks can be trained on data from this compound and its analogs to build predictive models. researchgate.net

ADMET Prediction: A significant hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. In silico tools and ML models can predict these properties early in the discovery process, allowing researchers to prioritize compounds with a higher likelihood of success and flag potential liabilities.

De Novo Drug Design: Generative ML models can be employed to design novel molecules from scratch. By learning from the structure of this compound and known active compounds for a particular target, these models can propose new derivatives that are optimized for potency, selectivity, and desirable physicochemical properties.

Computational Tool Application for this compound Expected Outcome
Machine Learning-QSAR Predict biological activity based on structural descriptors.Identification of key structural motifs for potency and selectivity. mdpi.com
In Silico ADMET Forecast pharmacokinetic and toxicity profiles of new analogs.Prioritization of candidates with favorable drug-like properties.
Molecular Docking Simulate binding poses within the active sites of potential targets.Elucidation of binding mechanisms and rationalization of activity. frontiersin.org
Generative Models Design novel derivatives with optimized properties.Expansion of chemical space with high-potential, synthetically accessible compounds.

Exploration of Novel Biological Targets and Therapeutic Areas

The thietane ring is a component of several molecules with known biological activities, including anticancer and antiviral agents. researchgate.netbeilstein-journals.org However, the specific therapeutic potential of this compound is yet to be determined. A systematic exploration of its biological targets is a critical future direction.

High-Throughput Screening (HTS): The compound should be subjected to HTS campaigns against large, diverse panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes implicated in various diseases. This unbiased approach could uncover unexpected activities and open up new therapeutic avenues.

Phenotypic Screening: Cell-based phenotypic screens can identify compounds that produce a desired effect in a disease-relevant model (e.g., inhibiting cancer cell growth) without prior knowledge of the specific molecular target. Subsequent target deconvolution studies can then identify the mechanism of action.

Targeted Exploration: Based on the structural similarities to known bioactive molecules, this compound could be rationally tested against specific target classes. For example, its flexible side chain and hydrogen-bonding capabilities might make it a candidate for inhibiting protein-protein interactions or specific enzyme families. The design of dual- or multi-target agents is also a promising strategy to enhance efficacy and overcome drug resistance. rsc.orgnih.gov

This multi-pronged screening approach will be essential to map the bioactivity profile of this compound and identify promising therapeutic areas for further development.

Supramolecular Chemistry and Materials Science Applications

Beyond its potential in medicine, the unique structure of this compound makes it an interesting building block for supramolecular chemistry and materials science. researchgate.net The combination of a strained, polarizable thietane ring, a hydrogen bond-accepting nitrogen atom, and a flexible ether-containing side chain offers multiple points for directed intermolecular interactions. solubilityofthings.comyoutube.com

Future research could explore:

Self-Assembling Systems: The molecule could be functionalized to promote self-assembly into ordered nanostructures, such as fibers, gels, or vesicles. youtube.com The interplay of hydrogen bonding, dipole-dipole interactions, and hydrophobic effects could be tuned to control the morphology and properties of these assemblies.

Functional Polymers: The thietane ring can undergo ring-opening polymerization. Incorporating this compound as a monomer could lead to novel polymers with unique thermal, optical, or mechanical properties. The pendant side chains could introduce functionality, such as improving solubility or providing sites for further modification. solubilityofthings.com

Crystal Engineering and Coordination Polymers: The nitrogen and oxygen atoms can act as ligands for metal ions. This opens the door to designing coordination polymers and metal-organic frameworks (MOFs). By selecting appropriate metal nodes, it may be possible to create materials with interesting magnetic, porous, or catalytic properties. youtube.com

The exploration of this compound in these areas could lead to the development of "smart" materials that respond to stimuli like light, heat, or the presence of specific chemicals.

Q & A

Q. What are the recommended synthetic routes for N-(4-Methoxybutyl)thietan-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be achieved via nucleophilic substitution or reductive amination. For example, coupling a thietan-3-amine precursor with 4-methoxybutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Optimization of reaction temperature (60–80°C) and stoichiometry (1:1.2 amine:alkylating agent) is critical to minimize byproducts like over-alkylation . Catalytic hydrogenation using Pd/C or NaBH₄ as reducing agents may improve yields in reductive amination routes. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. Table 1: Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Nucleophilic SubstitutionThietan-3-amine, 4-methoxybutyl bromide, K₂CO₃, DMF, 70°C65–75≥95%
Reductive AminationThietan-3-amine, 4-methoxybutyraldehyde, NaBH₄, MeOH, RT50–60≥90%

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of ¹H/¹³C NMR , IR , and mass spectrometry is essential. Key NMR signals include:

  • Thietane ring protons: δ 3.8–4.2 ppm (multiplet, 4H) .
  • Methoxybutyl chain: δ 3.3 ppm (singlet, -OCH₃), δ 1.4–1.6 ppm (m, -(CH₂)₃-) .
    IR confirms the amine group (N-H stretch ~3300 cm⁻¹) and ether linkage (C-O-C ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ at m/z 190.1443 (C₈H₁₇NO₂S) .

Advanced Research Questions

Q. How does the methoxybutyl substituent influence the compound’s reactivity and biological activity compared to its structural analogs?

Methodological Answer: The methoxybutyl chain enhances solubility in polar solvents (e.g., DMSO, ethanol) and may modulate bioactivity by altering lipophilicity. Comparative studies with analogs (e.g., N-benzyl-thietan-3-amine) show that the methoxy group increases hydrogen-bonding potential, affecting binding to targets like serotonin receptors . Positional isomerism (e.g., 3-methoxy vs. 4-methoxy) can drastically alter metabolic stability, as seen in similar compounds .

Q. Table 2: Comparative Bioactivity Data

CompoundLogPIC₅₀ (Serotonin Receptor)Metabolic Half-life (h)
This compound1.212 nM3.5
N-Benzyl-thietan-3-amine2.845 nM1.2
N-(3-Methoxybutyl)thietan-3-amine1.018 nM2.8

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Contradictions often arise from solvent effects, impurities, or tautomerism. To address this:

Reproduce conditions : Ensure NMR spectra are acquired in the same solvent (e.g., CDCl₃ vs. DMSO-d₆) .

Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity before characterization .

X-ray crystallography : Resolve ambiguous assignments by determining the crystal structure .

Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16) .

Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?

Methodological Answer: The compound is prone to hydrolysis in acidic/basic conditions and oxidation at elevated temperatures. Recommended practices:

  • Storage : –20°C under argon in amber vials to prevent light-induced degradation .
  • Buffered solutions : Use pH 7.4 phosphate buffer for in vitro assays; avoid prolonged exposure to >40°C .
  • Stabilizers : Add antioxidants like BHT (0.01% w/v) to stock solutions .

Q. Table 3: Stability Under Stress Conditions

ConditionDegradation (%) at 24hMajor Degradants
pH 2.0, 25°C85Thietan-3-amine, 4-methoxybutanol
pH 10.0, 25°C70Oxetane derivative
60°C, dry30N-oxide

Q. How can computational modeling predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer: Use tools like SwissADME for predicting absorption (Caco-2 permeability), ProTox-II for toxicity (hepatotoxicity risk), and AutoDock Vina for binding affinity to off-target proteins (e.g., CYP450 isoforms). Molecular dynamics simulations (AMBER) can assess metabolic stability by modeling interactions with liver microsomal enzymes .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to ensure consistency .
  • Data Triangulation : Combine NMR, HRMS, and computational data to validate structural assignments .
  • Contradiction Analysis : Use factorial design experiments to isolate variables causing data discrepancies (e.g., temperature vs. catalyst load) .

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